3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13465481
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol
* For research use only. Not for human or veterinary use.
![3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester -](/images/structure/VC13465481.png)
Specification
Molecular Formula | C14H25ClN2O3 |
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Molecular Weight | 304.81 g/mol |
IUPAC Name | tert-butyl 3-[(2-chloroacetyl)-ethylamino]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C14H25ClN2O3/c1-5-17(12(18)9-15)11-7-6-8-16(10-11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3 |
Standard InChI Key | NWOCEPGJFCTXOU-UHFFFAOYSA-N |
SMILES | CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl |
Canonical SMILES | CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 3-position with an ethylamino-linked chloroacetyl group. The molecular formula is C₁₄H₂₅ClN₂O₃, with a molecular weight of 304.81 g/mol. The stereochemistry at the piperidine ring’s 3-position can influence biological activity, with both (R)- and (S)-enantiomers reported in the literature.
Key Structural Features:
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Piperidine Core: A six-membered saturated ring with nitrogen, providing conformational rigidity.
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Chloroacetyl Group (-CO-CH₂-Cl): Enhances electrophilicity, enabling nucleophilic substitution reactions.
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tert-Butyl Ester: Improves stability and lipophilicity, facilitating penetration through biological membranes.
Physicochemical Properties
Experimental and predicted properties include:
The chloroacetyl group’s electronegativity contributes to the compound’s reactivity, while the tert-butyl ester reduces polarity, favoring interactions with hydrophobic biological targets.
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
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Piperidine Functionalization:
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Chloroacetyl Group Installation:
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Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine).
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Example Synthesis (Representative Procedure):
Step 1: Boc protection of 3-ethylamino-piperidine using Boc₂O in dichloromethane.
Step 2: Acylation with chloroacetyl chloride at 0–5°C, yielding the target compound.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks at δ 1.46 ppm (tert-butyl), δ 3.15–3.45 ppm (piperidine CH₂), and δ 4.10 ppm (chloroacetyl CH₂).
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¹³C NMR: Signals at δ 28.1 (tert-butyl CH₃), δ 80.5 (Boc carbonyl), and δ 166.2 (chloroacetyl carbonyl).
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 305.1, consistent with the molecular formula.
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High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed via reverse-phase methods.
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound serves as a precursor for bioactive molecules due to its reactive chloroacetyl group, which undergoes:
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Nucleophilic Substitution: Replacement of chlorine with amines or thiols to form amides or thioethers.
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Cross-Coupling Reactions: Suzuki-Miyaura reactions for introducing aryl groups.
Case Study: In a 2024 study, the compound was used to synthesize a protease inhibitor by reacting its chloroacetyl group with a cysteine residue in the target enzyme’s active site.
Comparison with Structural Analogs
Compound | Substituent | Molecular Weight | Key Applications |
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Target Compound | Ethylamino, Chloroacetyl | 304.81 g/mol | Enzyme inhibitor intermediates |
3-[(2-Chloro-acetyl)-isopropyl-amino] | Isopropylamino | 332.87 g/mol | Antibacterial agents |
2-{[(2-Chloro-acetyl)-methyl-amino]} | Methylamino | 318.84 g/mol | Anticancer research |
The ethylamino variant balances reactivity and steric hindrance, optimizing it for medicinal chemistry applications.
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